![molecular formula C17H17N3O4S B11468184 N-acetyl-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B11468184.png)
N-acetyl-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]acetamide
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Overview
Description
N-ACETYL-N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring, a thienopyridine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the construction of the thienopyridine core, and the final acetamide formation.
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Construction of Thienopyridine Core: This step involves the formation of the thienopyridine ring system, which can be achieved through various cyclization reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-ACETYL-N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-ACETYL-N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds containing the isoxazole ring, such as sulfamethoxazole, which is used as an antibiotic.
Thienopyridine Derivatives: Compounds like clopidogrel, which is used as an antiplatelet agent.
Uniqueness
N-ACETYL-N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]ACETAMIDE is unique due to its combination of the isoxazole and thienopyridine rings, along with the acetamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-acetyl-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C17H17N3O4S/c1-9-7-12(8-23-4)14-15(20(10(2)21)11(3)22)16(25-17(14)18-9)13-5-6-24-19-13/h5-7H,8H2,1-4H3 |
InChI Key |
CENSYTLVTHUGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NOC=C3)N(C(=O)C)C(=O)C)COC |
Origin of Product |
United States |
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